molecular formula C25H21N5O2 B10999997 (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B10999997
M. Wt: 423.5 g/mol
InChI Key: RTSMUUHXXIXUPS-UHFFFAOYSA-N
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Description

(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and triazolopyridine intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, Lewis acids or bases.

Major Products

Scientific Research Applications

(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-2,1-benzoxazol-5-yl)[3-(pyridin-3-yl)piperidin-1-yl]methanone
  • (3-Phenyl-2,1-benzoxazol-5-yl)[3-(quinolin-3-yl)piperidin-1-yl]methanone
  • (3-Phenyl-2,1-benzoxazol-5-yl)[3-(benzothiazol-2-yl)piperidin-1-yl]methanone

Uniqueness

What sets (3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart from similar compounds is its unique combination of aromatic and heterocyclic structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C25H21N5O2/c31-25(18-11-12-21-20(15-18)23(32-28-21)17-7-2-1-3-8-17)29-13-6-9-19(16-29)24-27-26-22-10-4-5-14-30(22)24/h1-5,7-8,10-12,14-15,19H,6,9,13,16H2

InChI Key

RTSMUUHXXIXUPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C5=NN=C6N5C=CC=C6

Origin of Product

United States

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